molecular formula C25H25N5O4 B146307 Apixaban-d3 CAS No. 1131996-12-7

Apixaban-d3

カタログ番号: B146307
CAS番号: 1131996-12-7
分子量: 462.5 g/mol
InChIキー: QNZCBYKSOIHPEH-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apixaban-d3 is a deuterated form of Apixaban, an anticoagulant medication used to prevent and treat blood clots. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies to track the drug’s behavior in the body without altering its pharmacological properties. Apixaban itself is a direct and highly selective inhibitor of factor Xa, an enzyme crucial for blood coagulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Apixaban-d3 involves multiple steps, starting from inexpensive raw materials. A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban. The synthesis begins with 4-chloronitrobenzene and piperidine, proceeding through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .

Industrial Production Methods

In industrial settings, the production of this compound involves automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction. These methods are designed to be broadly applicable and require minimal method development, ensuring high analyte recovery and reproducible results .

化学反応の分析

Types of Reactions

Apixaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its key intermediate involves oxidation reactions using sodium chlorite under mild conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed during the synthesis of this compound include lactams and other intermediates that are crucial for the final product. These intermediates are often obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

科学的研究の応用

Apixaban-d3 is extensively used in scientific research, particularly in pharmacokinetic and pharmacodynamic studies. Its deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion without altering its pharmacological properties. This makes it invaluable in:

作用機序

Apixaban-d3, like Apixaban, selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. It also inhibits prothrombinase, preventing the formation of a thrombus. This mechanism is crucial for its anticoagulant effects, reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

類似化合物との比較

Similar Compounds

Uniqueness

Apixaban-d3’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in both research and clinical settings, providing insights that are not possible with non-labeled compounds .

生物活性

Apixaban-d3 is a deuterated form of apixaban, a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa in the coagulation cascade. This compound is primarily used for the prevention and treatment of thromboembolic disorders. The biological activity of this compound, particularly its pharmacodynamics, pharmacokinetics, and potential cytotoxic effects, has been investigated in various studies. This article summarizes key findings on its biological activity, including data tables and case studies.

Apixaban acts as a selective inhibitor of factor Xa, which is crucial in the coagulation pathway. By inhibiting this factor, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. The binding affinity of apixaban to factor Xa has been quantified with a KiK_i value of approximately 0.08 nM , indicating its potency as an anticoagulant .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound shows that it has a predictable absorption and elimination pattern. Studies have reported that the half-life of apixaban is approximately 12 hours , allowing for twice-daily dosing in clinical settings. The bioavailability ranges from 50% to 60% , which is influenced by factors such as food intake and individual patient characteristics .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-Life~12 hours
Bioavailability50% - 60%
Peak Plasma Concentration1-4 hours post-dose
Volume of Distribution21 L

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of apixaban on cancer cell lines. A notable study examined its impact on HeLa cells (cervical cancer) and found that high concentrations of apixaban resulted in significant cytotoxicity. Specifically, at the highest dilution tested (Dilution I), there was a marked reduction in cell viability compared to control groups .

Table 2: Cytotoxic Effects of Apixaban on HeLa Cells

Dilution LevelCell Viability (%) at 24hCell Viability (%) at 48h
Control100100
Dilution I4035
Dilution II9085
Dilution III9290
Dilution IV9593
Dilution V9897

The results indicated that while lower dilutions showed minimal effects on cell viability, higher concentrations significantly inhibited cell proliferation, suggesting potential therapeutic avenues for cancer treatment .

Clinical Efficacy and Safety

In clinical settings, apixaban has demonstrated efficacy in reducing the incidence of venous thromboembolism (VTE). A retrospective cohort study involving 671 patients treated with apixaban reported a 0.3% rate of recurrent VTE over three months, with major bleeding events occurring in 1.8% of patients . These findings underscore the importance of ongoing monitoring and evaluation in real-world settings to ensure patient safety.

Case Study: Spinal Subdural Hematoma

A case study highlighted an unusual complication associated with apixaban treatment—a spinal subdural hematoma in a 75-year-old woman . The patient developed paraparesis following the initiation of apixaban therapy for atrial fibrillation. Despite the reduction in dose due to bleeding risk, she experienced significant neurological deficits, illustrating the potential risks associated with anticoagulant therapy .

特性

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649382
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131996-12-7
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apixaban-d3
Reactant of Route 2
Reactant of Route 2
Apixaban-d3
Reactant of Route 3
Apixaban-d3
Reactant of Route 4
Apixaban-d3
Reactant of Route 5
Apixaban-d3
Reactant of Route 6
Apixaban-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。